molecular formula C9H7BrClN3S B13078417 N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine

N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13078417
M. Wt: 304.59 g/mol
InChI Key: CBMOTGKKSOIKPZ-UHFFFAOYSA-N
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Description

Introduction to N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine

Historical Context and Discovery of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold emerged as a critical heterocyclic system in the mid-20th century, driven by its synthetic versatility and biological relevance. Early work focused on its synthesis via cyclization reactions involving thiosemicarbazides and carboxylic acid derivatives, as exemplified by the reaction of phenylthiosemicarbazide with methoxy cinnamic acid to yield substituted 1,3,4-thiadiazoles. These derivatives gained prominence due to their broad-spectrum antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Streptococcus haemolyticus.

The structural adaptability of 1,3,4-thiadiazoles allowed for systematic modifications, such as halogenation and alkylation, to optimize pharmacological properties. For instance, introducing bromine atoms enhanced interactions with bacterial cell membranes, while chloromethyl groups improved reactivity in nucleophilic substitution reactions. By the 21st century, advances in computational chemistry enabled precise molecular docking studies, revealing how these compounds inhibit bacterial proteins like Kinase ThiM in Klebsiella pneumoniae.

Key Developments in 1,3,4-Thiadiazole Chemistry
Year Advancement Impact
1950s Initial synthesis methods using thiocarbohydrazide Established foundational synthetic routes
1980s Discovery of antimicrobial activity Spurred interest in pharmaceutical applications
2020s Computational modeling of protein-ligand interactions Enabled targeted drug design

Significance of Bromophenyl and Chloromethyl Substituents in Heterocyclic Chemistry

The bromophenyl and chloromethyl groups in this compound confer distinct electronic and steric properties that enhance its chemical and biological utility.

Bromophenyl Group
  • Electronic Effects : The electron-withdrawing bromine atom stabilizes the aromatic ring through inductive effects, increasing electrophilicity at the para position. This facilitates nucleophilic aromatic substitution reactions, critical for further functionalization.
  • Biological Interactions : Bromine’s hydrophobic character improves membrane permeability, enabling stronger binding to bacterial enzymes like those in Staphylococcus epidermidis. Comparative studies show brominated analogs exhibit 2–3× higher antibacterial activity than non-halogenated derivatives.
Chloromethyl Group
  • Reactivity : The chloromethyl (-CH2Cl) moiety serves as a versatile handle for alkylation and cross-coupling reactions. For example, it participates in nucleophilic substitutions with amines or thiols to generate secondary or tertiary amines.
  • Synthetic Applications : In the Blanc chloromethylation reaction, chloromethyl ethers like chloromethyl methyl ether (CMME) introduce methoxymethyl protecting groups, a strategy adapted for modifying thiadiazole derivatives.
Comparative Reactivity of Substituents
Functional Group Key Reactions Applications
Bromophenyl Electrophilic substitution, Suzuki coupling Pharmaceutical intermediates
Chloromethyl Nucleophilic substitution, alkylation Polymer chemistry, drug derivatization

The synergy between these groups in this compound enables its use as a multifunctional building block. For instance, the chloromethyl group can be replaced with amine functionalities to create prodrugs, while the bromophenyl ring facilitates Pd-catalyzed cross-coupling for structural diversification. Recent work highlights its role in synthesizing imidazo[2,1-b]thiadiazole derivatives, which show promise as α-synuclein PET tracers for neurodegenerative diseases.

Properties

Molecular Formula

C9H7BrClN3S

Molecular Weight

304.59 g/mol

IUPAC Name

N-(4-bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7BrClN3S/c10-6-1-3-7(4-2-6)12-9-14-13-8(5-11)15-9/h1-4H,5H2,(H,12,14)

InChI Key

CBMOTGKKSOIKPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NN=C(S2)CCl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with thiocarbohydrazide to form the thiadiazole ring, followed by chloromethylation using formaldehyde and hydrochloric acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution reactions, enabling derivatization for diverse applications. Key examples include:

Table 1: Substitution reactions of the chloromethyl group

Reagent/ConditionsProduct FormedYield (%)Application/OutcomeSource
Sodium bicarbonate in acetone2-(8-Quinolinol-5-yl)–methyl amino derivative84%Formation of metal-chelating ligands
Piperazines in dry benzeneAcetamide-linked hybrids (e.g., 4a–i )72–89%Anticancer agents with IC₅₀ values ≤10 µM
Thiourea derivativesAryl aminothiazoles (e.g., 5a–e )65–78%Enhanced antiproliferative activity

Mechanistic Insights :

  • The reaction with sodium bicarbonate facilitates deprotonation, enhancing nucleophilic attack by amines or thiols .

  • Polar aprotic solvents (e.g., benzene, THF) improve reaction rates by stabilizing transition states .

Condensation Reactions at the Amino Group

The amino group participates in condensation reactions to form Schiff bases or heterocyclic hybrids:

Key Examples :

  • Schiff Base Formation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions to generate imine derivatives, which exhibit antimicrobial activity .

  • Acylation : Treatment with chloroacetyl chloride forms 2-chloroacetamide intermediates, enabling further functionalization with piperazines or pyridinium moieties .

Table 2: Condensation reaction outcomes

ReactantProductBiological ActivitySource
4-Nitrobenzoyl chlorideN-(4-Nitrophenyl)thiadiazoleamideInhibits tumor necrosis factor-α
2-Bromo-1-phenylethanoneQuinazolinone-triazole hybridsAnticancer activity (IC₅₀ = 2.32 µg/mL)

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

  • Thiadiazolo-quinazolinones : Cyclization with 5-chloromethyl-8-quinolinol yields metal-chelating ligands for catalytic or medicinal applications .

  • Triazole-thiadiazole hybrids : S-alkylation with bromophenylethanone followed by reduction produces ethanol derivatives with enhanced bioactivity .

Key Data :

  • Dihedral angles between the thiadiazole and phenyl rings range from 15–35°, influencing π-π stacking interactions with biological targets.

  • IR spectral shifts at 1,637 cm⁻¹ (C=N) and 1,306 cm⁻¹ (C-N) confirm successful cyclization .

Metal Coordination and Chelation

The amino and thiadiazole nitrogen atoms act as donor sites for metal ions:

Table 3: Metal complexes and their properties

Metal IonLigand StructureObserved ActivitySource
Cu²⁺Tetrahedral geometryEnhanced antimicrobial efficacy
Zn²⁺Distorted octahedral geometryDNA intercalation in cancer cells

Spectroscopic Evidence :

  • UV-Vis absorption bands at 450–550 nm indicate d-d transitions in Cu²⁺ complexes .

  • NMR downfield shifts (δ 8.5–9.0 ppm) confirm nitrogen-metal coordination .

Reduction and Functional Group Interconversion

While direct reduction of the chloromethyl group is unreported, related derivatives show:

  • Nitro-to-amine reduction in analogues (e.g., 5-(4-bromophenyl)-N-(4-nitrophenyl) derivatives) using H₂/Pd-C.

  • Thiol-disulfide interconversion under oxidative conditions, relevant for prodrug activation .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The chloromethyl group hydrolyzes in aqueous alkaline media (pH >10) to form hydroxymethyl derivatives.

  • Thermal Stability : Decomposes above 250°C, releasing HCl and bromobenzene fragments .

This comprehensive analysis highlights the compound's versatility in organic synthesis and drug development. Its dual reactivity at the chloromethyl and amino groups enables diverse derivatization strategies, underpinning its significance in medicinal and coordination chemistry.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine serves as a versatile building block for the development of more complex molecules. Its unique functional groups allow for various chemical transformations such as:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Can convert nitro groups to amines.
  • Substitution Reactions : The chloromethyl group can participate in nucleophilic substitutions, leading to diverse derivatives.

Biology

This compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Case Study Example: Research published in the Indian Journal of Chemistry highlighted the compound's ability to inhibit the growth of specific bacterial strains, suggesting its potential as an effective antimicrobial agent .

Medicine

Ongoing research is investigating the therapeutic potential of this compound for various diseases. Its bioactive properties indicate possible applications in treating infections and cancer.

Mechanism of Action: The compound may interact with specific molecular targets in pathogens or cancer cells, altering their biochemical pathways. For instance, its antimicrobial effects could stem from inhibiting critical bacterial enzymes .

Industry

In industrial applications, this compound is utilized in developing new materials with tailored properties such as enhanced conductivity or fluorescence. Its unique chemical structure makes it suitable for formulating advanced materials used in electronics and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiadiazole derivatives vary significantly in bioactivity and physicochemical properties based on substituent patterns. Key comparisons include:

Compound Name Substituents Key Properties/Activities Reference ID
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Chlorobenzylidene, 4-methylphenyl Planar thiadiazole ring; synthesized via Schiff base formation; R = 0.058 (crystallographic refinement) .
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine 4-Bromo-2-nitrophenyl Dihedral angle (40.5°); hydrogen-bonded dimers; insecticidal/fungicidal activity .
N-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine Pyridinylmethyl, 3-chlorophenyl Enhanced solubility due to pyridine; molecular weight = 311.90 (ESI MS) .
5-(4-Bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine 4-Bromophenyl, phenyl Structural analog lacking chloromethyl group; MW = 332.22; no direct bioactivity reported .
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl (1,2,4-thiadiazole) Positional isomerism reduces planarity; distinct reactivity vs. 1,3,4-thiadiazoles .

Key Observations :

  • Chloromethyl vs.
  • Bromophenyl vs. Nitrophenyl: Bromine’s lower electronegativity (vs.
  • Pyridinylmethyl Substituents : Enhance water solubility, which may improve bioavailability compared to hydrophobic groups like chloromethyl .

Biological Activity

N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have gained attention due to their broad spectrum of biological activities including:

  • Antimicrobial
  • Antiviral
  • Analgesic
  • Anti-inflammatory
  • Antitumor

These activities are attributed to the unique structural features of the thiadiazole ring and its ability to interact with various biological targets .

Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of 4-bromo-2-nitrobenzoic acid with thiosemicarbazide. The compound's structure includes a bromophenyl group and a chloromethyl substituent on the thiadiazole ring, which significantly influence its biological activity. The dihedral angle between the thiadiazole and benzene rings is approximately 40.5°, contributing to its molecular interactions .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various bacterial and fungal strains. Key findings include:

  • Bacterial Activity : The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro studies have shown minimum inhibitory concentrations (MICs) in the range of 32–42 μg/mL against these strains .
  • Fungal Activity : It also demonstrates antifungal properties against Candida albicans and Aspergillus niger, with comparable efficacy to established antifungal agents like fluconazole .

Structure-Activity Relationship (SAR)

The presence of halogen substituents (such as bromine) on the phenyl ring enhances the compound's antibacterial properties. Studies suggest that these modifications improve interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated various derivatives of 1,3,4-thiadiazoles including this compound. The results indicated that compounds with halogenated phenyl groups exhibited superior antibacterial activity compared to non-halogenated analogs. Specifically, N-(4-bromophenyl) derivatives showed enhanced potency against both Gram-positive and Gram-negative bacteria .

Case Study 2: Comparative Analysis with Standard Drugs

In a comparative study against standard antibiotics like ampicillin and antifungals like itraconazole, this compound demonstrated promising results. For instance, its MIC values were lower than those of itraconazole against certain fungal strains .

Q & A

Q. What are the standard synthetic routes for N-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-thiadiazol-2-amine, and how are intermediates optimized for yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiourea precursors or acyl thioureas using reagents like POCl₃ under reflux (90–120°C). For example, halogenated thiadiazoles are prepared by reacting substituted carboxylic acids with thiosemicarbazides, followed by cyclization . Key intermediates (e.g., 5-chloromethyl-1,3,4-thiadiazol-2-amine) are optimized by adjusting stoichiometry, solvent (e.g., DMSO/water for recrystallization), and reaction time. Yields range from 35% to 50% in multi-step protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :
  • IR Spectroscopy : NH stretches (3190–3278 cm⁻¹), C=N/C-S-C vibrations (1562–1616 cm⁻¹), and aryl C=C (1423–1527 cm⁻¹) confirm the thiadiazole core and substituents .
  • NMR : Aromatic protons (δ 7.2–8.1 ppm for bromophenyl), NH signals (δ 9–10 ppm), and chloromethyl CH₂ (δ 4.5–5.0 ppm) validate substitution patterns.
  • X-ray Crystallography : Resolves dihedral angles (e.g., 4.4° between thiadiazole and imidazole rings) and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Use microplate dilution assays against Mycobacterium tuberculosis (MIC < 10 µg/mL for active derivatives) or Gram-positive/-negative bacteria .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. Thiadiazoles with chlorophenyl groups show IC₅₀ values < 20 µM .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and target interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., chloromethyl group for nucleophilic substitution). HOMO-LUMO gaps (~4.5 eV) correlate with stability .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets like Mycobacterium enoyl-ACP reductase (binding energy ≤ −8.5 kcal/mol). Thiadiazole NH groups form hydrogen bonds with active-site residues .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can contradictions in data be resolved?

  • Methodological Answer :
  • Case Study : Replacing bromophenyl with trifluoromethylphenyl increases lipophilicity (logP +1.2), enhancing membrane permeability but reducing solubility. Conflicting bioactivity data (e.g., MIC variability) require dose-response validation and metabolomic profiling .
  • Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity) and structural analogs. For example, 4-nitrophenyl analogs show 3-fold higher potency than bromophenyl derivatives .

Q. What strategies mitigate challenges in regioselective functionalization of the thiadiazole core?

  • Methodological Answer :
  • Protection-Deprotection : Use Boc groups to shield the amine (position 2) during chloromethylation (position 5).
  • Catalysis : Mn(II) or Fe(II) catalysts improve regioselectivity in Ullmann-type couplings for aryl substitutions (yield > 65%) .
  • Microwave Synthesis : Reduces reaction time from 12 hours to 30 minutes for cyclization steps, minimizing side products .

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